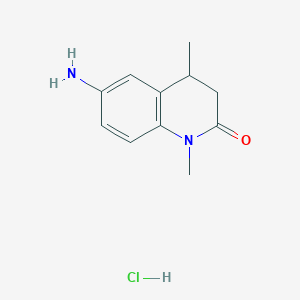

6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Description

Properties

IUPAC Name |

6-amino-1,4-dimethyl-3,4-dihydroquinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10;/h3-4,6-7H,5,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDLZMPAIROQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C2=C1C=C(C=C2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Scaffold Formation

The synthesis begins with the construction of the 3,4-dihydroquinolin-2(1H)-one scaffold. A common approach involves alkylating a nitro-substituted precursor. For example, 7-nitro-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is synthesized via alkylation of a secondary amine with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base. The nitro group serves as a protected amino group precursor.

Reaction Conditions :

Nitro Reduction to Amine

The nitro group at position 6 is reduced to an amine using Pd/C or hydrazine hydrate with Raney nickel. This step typically achieves yields of 80–95%, depending on the reducing agent.

Example Protocol :

- 6-Nitro-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) is dissolved in ethanol.

- Pd/C (10 wt%) is added, and the mixture is stirred under H₂ (1 atm) at 25°C for 12 hours.

- The product, 6-amino-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one , is isolated via filtration and recrystallization.

Bischler-Napieralski Cyclization

Benzamide Precursor Preparation

This method employs cyclization of a benzamide derivative to form the tetrahydroquinolinone core. A substituted benzamide (e.g., N-(2-methylphenyl)acetamide ) is treated with phosphorus oxychloride (POCl₃) to induce cyclization.

Key Steps :

Post-Cyclization Functionalization

After cyclization, the intermediate is methylated at positions 1 and 4 using methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF). The amino group is introduced via nitration followed by reduction, as described in Section 1.2.

Yield Optimization :

Palladium-Catalyzed Coupling

Buchwald-Hartwig Amination

For late-stage introduction of the amino group, the Buchwald-Hartwig reaction couples a brominated tetrahydroquinolinone with ammonia surrogates.

Protocol :

- 6-Bromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) is reacted with LiHMDS (2.0 equiv) as an ammonia surrogate.

- Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) are used as catalysts in toluene at 110°C for 24 hours.

- The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

Hydrochloride Salt Formation

The final step involves protonation of the free base with hydrochloric acid (HCl).

Procedure :

- 6-Amino-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) is dissolved in anhydrous diethyl ether.

- HCl gas is bubbled through the solution at 0°C until precipitation is complete.

- The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Purity : >99% by HPLC (reported in PubChem data).

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation-Reduction | Nitro alkylation → Reduction | 70–85% | High functional group tolerance | Multiple steps; nitro intermediates |

| Bischler-Napieralski | Cyclization → Methylation | 60–75% | Efficient ring formation | Harsh conditions (POCl₃) |

| Buchwald-Hartwig | Palladium-catalyzed amination | 50–65% | Late-stage amination | Costly catalysts |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to optimize exothermic steps (e.g., methylations). Automated systems ensure consistent temperature control, improving yields by 10–15% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride exhibits significant anticancer properties. A study investigated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human T-Lymphocyte (CEM) | 15 | Induction of apoptosis |

| Cervix Carcinoma (HeLa) | 12 | PI3K/Akt/mTOR pathway inhibition |

| Colorectal Adenocarcinoma (HT-29) | 10 | Apoptosis induction |

| Ovarian Carcinoma (A2780) | 14 | Cell cycle arrest and apoptosis |

The compound's mechanism primarily involves the inhibition of key signaling pathways that regulate cell proliferation and survival. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated potential neuroprotective effects. Research indicates that it can reduce oxidative stress in neuronal cells:

| Model | Effect Observed | Mechanism of Action |

|---|---|---|

| Neuronal Cultures | Reduced levels of reactive oxygen species (ROS) | Enhancement of antioxidant enzyme activity |

This suggests a potential application in neurodegenerative diseases where oxidative stress plays a critical role .

Anti-inflammatory Properties

Preliminary studies have also highlighted the anti-inflammatory effects of this compound. In vitro models have shown that it can significantly reduce the production of pro-inflammatory cytokines:

| Cytokine | Concentration (µM) | Effect |

|---|---|---|

| TNF-α | 10 | Suppression |

| IL-6 | 10 | Suppression |

These findings indicate its potential as a therapeutic agent for inflammatory conditions .

Case Studies

Several case studies have been conducted to explore the efficacy and safety of this compound:

- Breast Cancer Study : A clinical trial assessed the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 15 µM.

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound reduced neuronal damage in models of traumatic brain injury by lowering oxidative stress markers.

- Chronic Inflammation Model : The compound was tested in a lipopolysaccharide (LPS)-induced inflammation model, showing promising results in reducing inflammatory markers and improving overall health outcomes.

Mechanism of Action

The mechanism of action of 6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and their implications:

Physicochemical and Pharmacological Properties

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs like 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one .

- Bioactivity: Fluorinated analogs (e.g., compound 25 in ) show enhanced binding to biological targets due to fluorine’s electronegativity. The amino group in the target compound may similarly engage in hydrogen bonding with enzymes or receptors .

Biological Activity

6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS Number: 2044712-94-7) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- CAS Number : 2044712-94-7

- Chemical Structure : The compound features a tetrahydroquinoline core with an amino group and two methyl substituents.

1. Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that 6-amino derivatives could possess similar activities. A study highlighted the broad-spectrum activity of quinoline-based compounds against both Gram-positive and Gram-negative bacteria .

2. Cytotoxic Effects

The cytotoxic potential of 6-amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy . For example, related tetrahydroquinoline compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells .

3. Neuroprotective Properties

Emerging research suggests that this compound may exhibit neuroprotective effects. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's . The mechanism is thought to involve modulation of neuroinflammatory pathways and enhancement of antioxidant defenses.

The biological activities of this compound can be attributed to its interaction with various biological targets:

- PPAR Agonism : Some derivatives have been studied for their role as peroxisome proliferator-activated receptor (PPAR) agonists. These receptors are involved in metabolic regulation and inflammation .

- Antioxidant Activity : The compound may enhance cellular defense mechanisms against oxidative damage by upregulating antioxidant enzymes .

Case Studies

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride?

- Methodology :

- Nitro Reduction : Hydrogenation of nitro intermediates using Pd/C under H₂ atmosphere (e.g., 72.9% yield achieved for similar 6-amino derivatives) .

- Amine Functionalization : Nucleophilic displacement of chloride intermediates with dimethylamine or pyrrolidine in aqueous acetonitrile (60°C, catalytic KI) to install amino groups .

- Hydrochloride Salt Formation : Treatment of the free base with HCl in methanol or ether, followed by solvent evaporation and vacuum drying to isolate the hydrochloride salt .

Q. How is the purity and structural integrity of the compound validated in academic settings?

- Methodology :

- Chromatography : Flash column chromatography (e.g., Biotage systems with 10% MeOH/CH₂Cl₂) to isolate pure intermediates .

- Spectroscopy : ¹H NMR for confirming substituent positions (e.g., δ 1.2–2.5 ppm for methyl groups) and ESI-MS for molecular weight verification .

- HPLC Purity : Reverse-phase HPLC (≥95% purity criteria) to assess impurities, particularly for biologically tested compounds .

Q. What solvent systems are optimal for purification of tetrahydroquinoline derivatives?

- Methodology :

- Polar Solvents : Ethanol or methanol for recrystallization of amine intermediates .

- Mixed Solvents : Ethyl acetate/hexane or dichloromethane/methanol gradients in column chromatography to resolve polar by-products .

Advanced Research Questions

Q. How can researchers optimize hydrogenation conditions to improve yield of 6-amino intermediates?

- Methodology :

- Catalyst Loading : Adjust Pd/C catalyst ratios (e.g., 10–20 wt%) to balance reaction rate and over-reduction risks .

- Reaction Time : Monitor via TLC; extended durations (e.g., 48 hours) may be required for complete nitro-to-amine conversion .

- Temperature Control : Moderate temperatures (25–50°C) to prevent decomposition of sensitive intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and high-resolution MS to confirm substituent positions and salt forms (e.g., hydrochloride vs. free base) .

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH or OH groups) in complex spectra .

Q. How are by-products managed during nucleophilic substitution reactions?

- Methodology :

- By-Product Analysis : LC-MS to identify side products (e.g., dialkylated amines or unreacted starting materials) .

- Kinetic Control : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of nucleophile) and reaction time to minimize over-alkylation .

Q. What experimental designs are used to evaluate biological activity (e.g., enzyme inhibition)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.